molecular formula C8H13NO2S B13830530 2-[(Oxan-2-yl)oxy]ethyl thiocyanate CAS No. 444603-40-1

2-[(Oxan-2-yl)oxy]ethyl thiocyanate

Cat. No.: B13830530
CAS No.: 444603-40-1
M. Wt: 187.26 g/mol
InChI Key: JIASUNXUWUFBAE-UHFFFAOYSA-N
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Description

2-[(Oxan-2-yl)oxy]ethyl thiocyanate is a chemical reagent featuring a thiocyanate functional group (-SCN) attached to an ethoxy spacer that is further modified with a tetrahydropyranyl (oxane) ring. This molecular architecture, which combines a polar thiocyanate group with an ether-oxane chain, may be of significant interest in organic synthesis and materials science research. Researchers can utilize this compound as a versatile synthetic intermediate. The thiocyanate group can serve as a precursor to other functional groups, such as thiocarbamates or sulfonyl derivatives, or act as a ligand in coordination chemistry studies . Compounds with thiocyanate functional groups have been investigated in various fields, including agricultural chemistry for their insecticidal properties and in plant science for studying stomatal closure mechanisms . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should be performed by qualified professionals in a controlled laboratory setting. As with many thiocyanate esters, this compound may be harmful if swallowed, inhaled, or absorbed through the skin, and it may cause irritation to the skin, eyes, and respiratory tract . Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eyeshields, should always be used . Researchers should consult the safety data sheet for detailed hazard and handling information specific to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

444603-40-1

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

2-(oxan-2-yloxy)ethyl thiocyanate

InChI

InChI=1S/C8H13NO2S/c9-7-12-6-5-11-8-3-1-2-4-10-8/h8H,1-6H2

InChI Key

JIASUNXUWUFBAE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCSC#N

Origin of Product

United States

Synthetic Methodologies for 2 Oxan 2 Yl Oxy Ethyl Thiocyanate

Strategies for the Formation of the Thiocyanate (B1210189) Functional Group

The introduction of the thiocyanate (-SCN) group is a pivotal step in the synthesis of the target molecule. This can be achieved through several methodologies, each with its own set of advantages and substrate scope considerations.

Nucleophilic Substitution Reactions with Thiocyanate Anion Precursors

One of the most direct and widely employed methods for the synthesis of alkyl thiocyanates is the nucleophilic substitution reaction (SN2) of an appropriate alkyl halide or sulfonate ester with a thiocyanate salt. organic-chemistry.org In the context of synthesizing 2-[(oxan-2-yl)oxy]ethyl thiocyanate, this would involve the reaction of a 2-[(oxan-2-yl)oxy]ethyl derivative bearing a good leaving group with a source of thiocyanate anion, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN). organic-chemistry.orgwikipedia.orgnih.gov

The precursor for this reaction would be a compound like 2-(2-haloethoxy)oxane (e.g., 2-(2-bromoethoxy)oxane or 2-(2-chloroethoxy)oxane) or 2-[(oxan-2-yl)oxy]ethyl tosylate. The reaction proceeds via a backside attack of the thiocyanate nucleophile on the electrophilic carbon atom bearing the leaving group. The choice of solvent is crucial for this reaction, with polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) generally favoring the SN2 pathway.

Precursor Reagent Solvent Conditions Product Reference
2-(2-Bromoethoxy)oxaneKSCNAcetoneRefluxThis compoundInferred from organic-chemistry.org
2-(2-Chloroethoxy)oxaneNaSCNDMFHeatThis compoundInferred from organic-chemistry.org
2-[(Oxan-2-yl)oxy]ethyl tosylateNH4SCNAcetonitrileRoom Temp to HeatThis compoundInferred from organic-chemistry.org

This table presents plausible reaction conditions based on general principles of nucleophilic substitution for the synthesis of thiocyanates.

Thioamidation and Related Cycloaddition Pathways

Thioamidation and related cycloaddition reactions represent alternative, though less direct, pathways for the formation of the thiocyanate functional group. These methods are generally more complex and are typically employed for the synthesis of specific classes of thiocyanate-containing heterocycles. acs.orgresearchgate.netrsc.orgnih.govmdpi.com

For instance, certain cycloaddition reactions involving isothiocyanates can lead to the formation of heterocyclic systems that may be further elaborated to yield a thiocyanate. However, the application of these methods to the synthesis of a simple aliphatic ether like this compound is not straightforward and would likely involve a multi-step sequence that is less efficient than direct nucleophilic substitution. The biosynthesis of some natural products involves thioamidation, but these enzymatic pathways are not typically replicated in standard laboratory synthesis for a molecule of this type. nih.gov

Radical-Mediated Thiocyanation Approaches

Radical-mediated thiocyanation offers another synthetic avenue. These reactions typically involve the generation of a thiocyanate radical (SCN•) from a precursor like ammonium thiocyanate, often in the presence of an oxidant. nih.govresearchgate.net This radical can then react with a suitable substrate.

For the synthesis of this compound, a potential, though speculative, radical-based approach could involve the hydrogen atom abstraction from the ether substrate, 2-ethoxyoxane, followed by trapping of the resulting carbon-centered radical with a thiocyanate radical source. However, controlling the regioselectivity of the hydrogen abstraction could be a significant challenge, as abstraction could occur at multiple positions on the oxane ring and the ethyl chain. nih.govnih.gov Given the presence of the ether oxygen, α-C-H bonds are particularly susceptible to radical abstraction, which may not lead to the desired product. nih.gov

Synthesis of the 2-[(Oxan-2-yl)oxy]ethyl Ether Moiety

An alternative synthetic strategy involves the formation of the ether linkage as the key bond-forming step. This approach would start with a precursor that already contains the thiocyanate group.

Tetrahydropyranylation of 2-Hydroxyethyl Precursors

The formation of the tetrahydropyranyl (THP) ether is a common method for protecting hydroxyl groups in organic synthesis. This reaction can be adapted to construct the 2-[(oxan-2-yl)oxy]ethyl moiety. In this scenario, the starting material would be 2-thiocyanatoethanol.

The most common method for tetrahydropyranylation involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). researchgate.net A variety of acid catalysts can be employed for this transformation.

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS) are frequently used in catalytic amounts. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.

Lewis Acids: A wide range of Lewis acids can also catalyze the tetrahydropyranylation. nih.gov Examples include boron trifluoride etherate (BF3·OEt2), zinc chloride (ZnCl2), and various metal triflates. These catalysts can offer advantages in terms of mildness and selectivity.

The mechanism involves the protonation of the double bond in DHP by the acid catalyst, which generates a resonance-stabilized carbocation. The hydroxyl group of 2-thiocyanatoethanol then acts as a nucleophile, attacking the carbocation to form the protected ether.

Substrate Reagent Catalyst Solvent Conditions Product Reference
2-Thiocyanatoethanol3,4-Dihydro-2H-pyranp-TsOH (cat.)DichloromethaneRoom TemperatureThis compoundInferred from researchgate.net
2-Thiocyanatoethanol3,4-Dihydro-2H-pyranPPTS (cat.)TetrahydrofuranRoom TemperatureThis compoundInferred from researchgate.net
2-Thiocyanatoethanol3,4-Dihydro-2H-pyranBF3·OEt2 (cat.)Dichloromethane0 °C to Room TempThis compoundInferred from nih.gov

This table illustrates representative conditions for the acid-catalyzed tetrahydropyranylation of a hydroxyethyl (B10761427) precursor.

Neutral and Heterogeneous Catalyst-Mediated Methods

The synthesis of alkyl thiocyanates, including this compound, from alkyl halides is often facilitated by catalysts to enhance reaction rates and yields, particularly when dealing with reactants in different phases. Neutral and heterogeneous catalysts are of significant interest due to their potential for easier separation and recycling.

One of the most effective methods for the synthesis of alkyl thiocyanates from alkyl halides is through the use of phase transfer catalysts (PTC). researchgate.netccspublishing.org.cn These catalysts, such as quaternary ammonium or phosphonium (B103445) salts, facilitate the transfer of the thiocyanate anion from an aqueous phase to an organic phase where the alkyl halide is present. youtube.com For the synthesis of this compound, a common precursor is 2-(2-bromoethoxy)tetrahydro-2H-pyran. The reaction with an inorganic thiocyanate salt, such as potassium thiocyanate, can be efficiently carried out in a biphasic system with a phase transfer catalyst.

A notable example of a neutral phase transfer catalyst is tetrabutylammonium (B224687) bromide (TBAB). researchgate.netccspublishing.org.cn This catalyst is effective in promoting the nucleophilic substitution of an alkyl halide with the thiocyanate ion in an aqueous medium, which is considered an environmentally friendly approach. researchgate.netccspublishing.org.cn The use of water as a solvent and the high efficiency of the catalyst make this a preferred method. researchgate.netccspublishing.org.cn Another class of neutral catalysts that can be employed are crown ethers and polyethylene (B3416737) glycols, which can also shuttle the inorganic salt into the organic phase. youtube.com

Heterogeneous catalysts offer the advantage of simple recovery and reuse. While specific examples for the synthesis of this compound are not extensively documented, the principles of heterogeneous catalysis in similar reactions can be applied. For instance, ionic liquids immobilized on solid supports or polymeric catalysts could serve as heterogeneous phase transfer catalysts. rsc.orgnih.gov These catalysts would remain in the solid phase, allowing for easy filtration and separation from the liquid product mixture.

The use of phenol-containing macrocyclic diamides has been reported to catalyze the formation of β-hydroxy thiocyanates with high regioselectivity. organic-chemistry.org Although the target molecule is not a β-hydroxy thiocyanate, this demonstrates the potential for specialized catalysts to influence the outcome of thiocyanate synthesis. organic-chemistry.org

Catalyst TypeCatalyst ExampleSubstrateReagentSolventKey Advantages
Neutral (PTC)Tetrabutylammonium bromide (TBAB)Alkyl HalideKSCNWaterEnvironmentally friendly, high yield, simple work-up
Neutral (PTC)Polyethylene Glycol (PEG)Alkyl HalideKSCNBiphasicLow cost, effective
HeterogeneousImmobilized Ionic LiquidAlkyl HalideKSCNOrganicCatalyst recyclability, ease of separation

Alternative Ether Formation Strategies

The structure of this compound contains an ether linkage, which can be formed through various synthetic strategies. While the most direct approach involves starting with a pre-formed ether-containing alkyl halide, alternative strategies can be envisioned where the ether bond is formed at a different stage of the synthesis.

One alternative approach is the Williamson ether synthesis. This method would involve the reaction of a deprotonated alcohol with an alkyl halide. In the context of synthesizing the target molecule, this could involve the reaction of 2-thiocyanatoethanol with 2-chlorotetrahydropyran. This route would require the prior synthesis of 2-thiocyanatoethanol, which can be prepared from 2-chloroethanol (B45725) and a thiocyanate salt.

Another strategy could involve the acid-catalyzed addition of an alcohol to a vinyl ether. For instance, 2-hydroxyethyl thiocyanate could be reacted with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). This method is a common way to install the tetrahydropyranyl (THP) protecting group, which is essentially the oxanyl ether present in the target molecule.

StrategyReactant 1Reactant 2Catalyst/Conditions
Williamson Ether Synthesis2-Thiocyanatoethanol2-ChlorotetrahydropyranBase (e.g., NaH)
Acid-catalyzed Addition2-Hydroxyethyl thiocyanate3,4-Dihydro-2H-pyranAcid (e.g., PTSA)

Convergent and Divergent Synthesis Approaches for the Compound

Both convergent and divergent synthetic strategies can be conceptualized for the preparation of this compound and its analogs.

A convergent synthesis approach would involve the separate synthesis of two key fragments, which are then joined together in a late-stage reaction. For the target compound, a convergent approach would typically involve the synthesis of the 2-(oxan-2-yloxy)ethanol fragment and a thiocyanating agent. The alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and reacted with a thiocyanate salt. Alternatively, the alcohol could be directly converted to the thiocyanate using a reagent like triphenylphosphine (B44618), diethyl azodicarboxylate, and ammonium thiocyanate. organic-chemistry.org This approach is generally more efficient for complex molecules as it allows for the accumulation of the two fragments in larger quantities before the final coupling step.

A divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of related compounds. In this case, a suitable starting point could be 2-(2-bromoethoxy)tetrahydro-2H-pyran. This common intermediate can be reacted with a variety of nucleophiles to generate a library of compounds with different functional groups at the terminus of the ethyl chain. Reaction with potassium thiocyanate would yield the target compound, while reactions with other nucleophiles such as azides, cyanides, or amines would produce a diverse set of molecules. This approach is particularly useful for generating a series of analogs for structure-activity relationship studies.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be designed to incorporate several of these principles.

One of the key principles of green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govrsc.org The synthesis of the target compound from 2-(2-bromoethoxy)tetrahydro-2H-pyran and potassium thiocyanate is a substitution reaction. The atom economy of this reaction can be calculated as follows:

Reaction: C₇H₁₃BrO₂ + KSCN → C₈H₁₃NO₂S + KBr

Molecular Weight of Desired Product (C₈H₁₃NO₂S): 187.26 g/mol

Molecular Weight of Reactants (C₇H₁₃BrO₂ + KSCN): 209.08 g/mol + 97.18 g/mol = 306.26 g/mol

Atom Economy = (MW of Desired Product / Sum of MW of all Reactants) x 100 Atom Economy = (187.26 / 306.26) x 100 ≈ 61.1%

The use of safer solvents and auxiliaries is another important principle. The use of water as a solvent in conjunction with a phase transfer catalyst is a significant improvement over traditional organic solvents like DMF, which are more hazardous. researchgate.net

Catalysis is a cornerstone of green chemistry. youtube.com The use of a recyclable heterogeneous catalyst or a highly efficient phase transfer catalyst that can be used in small quantities aligns with this principle.

Finally, the design of the synthesis to reduce derivatives is also a key consideration. The direct conversion of an alcohol to the thiocyanate, for example, would be preferable to a two-step process involving the conversion of the alcohol to a tosylate followed by substitution, as this would avoid the use of additional reagents and the generation of more waste.

Chemical Reactivity and Transformations of 2 Oxan 2 Yl Oxy Ethyl Thiocyanate

Reactions Involving the Thiocyanate (B1210189) Group

The thiocyanate group (–SCN) is an ambident nucleophile, capable of reacting at either the sulfur or nitrogen atom. In the case of 2-[(Oxan-2-yl)oxy]ethyl thiocyanate, it serves as an electrophilic center at the alkyl carbon and a precursor to various other sulfur-containing functional groups.

Nucleophilic Transformations of Thiocyanates to Other Sulfur-Containing Compounds

Organic thiocyanates are valuable substrates for nucleophilic substitution reactions, allowing for the efficient synthesis of diverse sulfur compounds. rsc.org The primary carbon atom adjacent to the thiocyanate group in this compound is susceptible to attack by nucleophiles, leading to the displacement of the thiocyanate ion.

The conversion of alkyl thiocyanates to mercaptans (thiols) is a fundamental transformation. One established method is catalytic hydrogenolysis. For instance, organic thiocyanates can be converted to their corresponding thiols using a palladium on charcoal catalyst. google.com Another approach involves reduction with agents like lithium aluminum hydride. google.com Alkaline hydrolysis of the intermediate N,N-dimethyldithiocarbamates, formed from the reaction of halides with sodium N,N-dimethyldithiocarbamate, also yields mercaptans. researchgate.net

Thioethers (sulfides) can be synthesized from alkyl thiocyanates through reaction with organometallic reagents. For example, perfluoroalkyl carbanions, generated from Grignard reagents, react with alkyl thiocyanates to yield perfluoroalkyl alkyl sulfides. acs.org A more general approach involves the reaction of thiolates, which can be generated from thiols, with alkylating agents in a process analogous to the Williamson ether synthesis. masterorganicchemistry.com Given that mercaptans can be formed from the title compound, subsequent reaction with an alkyl halide under basic conditions would yield a thioether.

Table 1: Representative Nucleophilic Transformations to Mercaptans and Thioethers

Starting Material Reagent(s) Product Reaction Type
Alkyl Thiocyanate 1. LiAlH₄2. H₂O Alkyl Mercaptan Reduction
Alkyl Thiocyanate H₂, Pd/C Alkyl Mercaptan Hydrogenolysis google.com
Alkyl Thiocyanate R'-MgX Alkyl Thioether (R-S-R') Nucleophilic Substitution

This table represents general reactions of alkyl thiocyanates.

Alkyl thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (R-NCS). This transformation is particularly rapid for allylic thiocyanates but can also be induced for other alkyl thiocyanates, often requiring heat or catalysis. wikipedia.org For example, vapor-phase isomerization of lower alkyl thiocyanates to alkyl isothiocyanates can be achieved at temperatures between 200°C and 400°C in the presence of catalysts like anhydrous silica (B1680970) gel. nih.gov

The conversion to disulfides (RSSR) typically proceeds via an intermediate thiol. Thiols are readily oxidized to disulfides by a variety of mild oxidizing agents, including air (O₂), particularly in the presence of a base like triethylamine. biolmolchem.com Therefore, the formation of a disulfide from this compound would likely be a two-step process involving initial conversion to the corresponding mercaptan, followed by oxidation. Direct methods for converting alkyl halides to disulfides using reagents like thiourea (B124793) have also been developed, suggesting alternative pathways from related precursors. researchgate.net

Table 2: Isomerization and Dimerization Reactions

Starting Material Reagent(s)/Conditions Product Reaction Type
Alkyl Thiocyanate Heat, Catalyst (e.g., Silica Gel) Alkyl Isothiocyanate Isomerization wikipedia.orgnih.gov

This table represents general reactions of alkyl thiocyanates and their derivatives.

Electrophilic Reactivity of Thiocyanates

While the alkyl group of this compound is the primary site for nucleophilic attack, the thiocyanate moiety itself possesses electrophilic character. Nitro-substituted aryl thiocyanates have been shown to be trifunctional electrophiles, with reactive centers at the aromatic carbon, the cyanide carbon, and the sulfur atom. publish.csiro.au Nucleophilic attack at the cyanide carbon is a key step in the Riemschneider thiocarbamate synthesis, where thiocyanates are treated with a strong acid and subsequently hydrolyzed with water to form thiocarbamates. wikipedia.org This reaction, however, proceeds efficiently for secondary and tertiary alcohols and is less effective for primary structures like the one in the title compound. wikipedia.org

Cyclization Reactions and Heterocycle Formation

The thiocyanate group can participate in cyclization reactions, particularly when other reactive functional groups are present in the molecule. For instance, the hydrolysis of the N-cyano group in certain sulfoximines can be followed by an intramolecular cyclization to form thiadiazine 1-oxides. nih.gov In the context of this compound, cleavage of the THP ether would unmask a primary alcohol. This resulting hydroxyethyl (B10761427) thiocyanate could potentially undergo intramolecular cyclization, although this would likely require specific activation, as the direct displacement of the cyanide group by the hydroxyl oxygen is not a facile process. More commonly, thiocyanates are used as precursors in intermolecular reactions for heterocycle synthesis. For example, electrocatalytic thiocyanation of olefins is a known method for producing precursors to heterocyclic molecules. rsc.org Furthermore, radical-mediated cyclization of alkenes containing a thiocyanate group can lead to the formation of various heterocyclic structures. acs.org

Reactivity Pertaining to the Tetrahydropyranyl Ether Linkage

The 2-[(oxan-2-yl)oxy] moiety, commonly known as a tetrahydropyranyl (THP) ether, is a widely used protecting group for alcohols. thieme-connect.de Its reactivity, or lack thereof, is central to the synthetic utility of this compound.

A key feature of the THP ether is its stability under a variety of conditions. It is resistant to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents. total-synthesis.comorganic-chemistry.orgunito.it This stability allows for extensive modification of the thiocyanate portion of the molecule without affecting the protected alcohol.

Conversely, the THP group is an acetal (B89532) and is readily cleaved under acidic conditions. total-synthesis.comtotal-synthesis.com The deprotection mechanism involves protonation of the pyran oxygen, followed by cleavage to form the alcohol and a resonance-stabilized carbocation, which is then trapped by the solvent. youtube.com This acid-lability allows for selective deprotection of the hydroxyl group when desired. A range of acidic catalysts can be employed for this cleavage, from strong acids to milder options like p-toluenesulfonic acid (TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), or various Lewis acids. youtube.comresearchgate.net The choice of catalyst and solvent allows for controlled removal of the THP group, even in the presence of other acid-sensitive functionalities. researchgate.net

Table 3: Conditions for Cleavage of the Tetrahydropyranyl (THP) Ether Linkage

Reagent(s) Solvent(s) Conditions Reference(s)
Acetic Acid THF/Water Room Temperature to 45°C thieme-connect.de
p-Toluenesulfonic acid (TsOH) Methanol or Ethanol Room Temperature youtube.com
Pyridinium p-toluenesulfonate (PPTS) Ethanol 45-55°C thieme-connect.de
Acetyl Chloride (catalytic) Methanol Room Temperature researchgate.net

This table represents common deprotection conditions for THP ethers.

Deprotection Strategies for Tetrahydropyranyl Ethers

The removal of the tetrahydropyranyl (THP) protecting group from this compound to unmask the parent 2-hydroxyethyl thiocyanate is a critical transformation. This deprotection can be achieved through several methodologies, each with distinct mechanisms and conditions.

Acidic Cleavage Mechanisms

Acid-catalyzed hydrolysis is the most common method for the deprotection of THP ethers. nih.govtotal-synthesis.comyoutube.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group. youtube.com Subsequent nucleophilic attack by water or an alcohol cleaves the C-O bond, regenerating the alcohol and forming a hemiacetal intermediate from the THP ring, which is in equilibrium with its open-chain hydroxy aldehyde form. youtube.comyoutube.com

The general mechanism for the acidic cleavage of a THP ether is as follows:

Protonation of the ether oxygen atom by a strong acid. youtube.comyoutube.com

Formation of a resonance-stabilized carbocation intermediate upon cleavage of the C-O bond. youtube.com

Nucleophilic attack by a solvent molecule (e.g., water or alcohol) on the carbocation. youtube.com

Deprotonation to yield the deprotected alcohol and a hemiacetal derived from the dihydropyran. youtube.com

A variety of acids can be employed for this purpose, ranging from strong mineral acids like HCl and H2SO4 to milder options such as p-toluenesulfonic acid (TsOH) and pyridinium p-toluenesulfonate (PPTS). nih.gov The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule. Given that the thiocyanate group can be sensitive to strong acidic conditions, milder catalysts are generally preferred for the deprotection of this compound. Studies on the oxidation of alkyl thiocyanates in acidic aqueous solutions indicate that the thiocyanate group can undergo transformation, suggesting that careful control of reaction conditions is necessary to achieve selective THP ether cleavage without affecting the thiocyanate moiety. publish.csiro.aupublish.csiro.au

Oxidative Deprotection Pathways to Carbonyl Compounds

In some synthetic routes, it may be desirable to directly convert the protected alcohol to a carbonyl compound. Oxidative deprotection of THP ethers provides a direct pathway to aldehydes or ketones. Reagents such as N-bromosuccinimide (NBS) in the presence of a phase-transfer catalyst like β-cyclodextrin in water have been shown to effectively carry out this transformation at room temperature. organic-chemistry.org The mechanism likely involves the initial cleavage of the THP ether to the alcohol, which is then rapidly oxidized to the corresponding carbonyl compound.

It is important to consider the potential for the thiocyanate group to be oxidized under these conditions. While specific data on the oxidation of this compound with these reagents is not available, alkyl thiocyanates are known to be oxidized by peroxomonosulphate in acidic solutions, forming sulfonyl cyanides as intermediates. publish.csiro.aupublish.csiro.au Therefore, the choice of oxidant and reaction conditions must be carefully selected to favor the oxidative deprotection of the THP ether while minimizing side reactions involving the thiocyanate group.

Metal-Mediated and Lewis Acid-Catalyzed De-THP-ylation

Lewis acids offer an alternative to Brønsted acids for the cleavage of THP ethers, often under milder and more selective conditions. A variety of Lewis acids, including bismuth triflate (Bi(OTf)3) and iron(III) tosylate, have been reported to catalyze the deprotection of THP ethers. organic-chemistry.org Bismuth triflate is particularly noted for its low toxicity and insensitivity to small amounts of moisture. organic-chemistry.org

The use of metal-mediated deprotection can be highly chemoselective. For instance, the choice of Lewis acid can allow for the deprotection of a THP ether in the presence of other acid-sensitive groups. While direct studies on this compound are lacking, the general principle of using mild Lewis acids would likely be applicable to achieve selective deprotection of the THP ether without affecting the thiocyanate moiety. The stability of the thiocyanate group to various Lewis acids would need to be considered on a case-by-case basis.

Functional Group Interconversions of the THP Ether

Beyond simple deprotection, the THP ether moiety can be directly converted into other functional groups. A notable transformation is the direct conversion of THP ethers to acetates. This can be achieved using a combination of titanium tetrachloride (TiCl4) and acetic anhydride (B1165640) (Ac2O). organic-chemistry.org This one-step conversion can be advantageous in multi-step syntheses by reducing the number of reaction steps. The applicability of this method to this compound would depend on the stability of the thiocyanate group under these specific reaction conditions.

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of this compound is a critical factor in its handling, storage, and synthetic applications. The THP ether linkage is known to be stable under basic, nucleophilic, and many reductive conditions. total-synthesis.comorganic-chemistry.org However, it is labile to acidic conditions, as detailed in the deprotection section. nih.govtotal-synthesis.com

The thiocyanate group is generally stable but can undergo degradation under certain conditions. In acidic aqueous solutions, particularly in the presence of oxidizing agents, alkyl thiocyanates can be oxidized. publish.csiro.aupublish.csiro.au The products of this oxidation can include sulfonyl cyanides and ultimately sulfonic acids. publish.csiro.au Under strongly acidic conditions, hydrolysis to a thiocarbamate can also occur. wikipedia.org

In the context of this compound, exposure to strong acids could lead to both the cleavage of the THP ether and the degradation of the thiocyanate moiety. Therefore, for synthetic transformations that require the integrity of both functional groups, neutral or mildly acidic/basic conditions are recommended. The choice of solvent can also play a role, with protic solvents potentially facilitating the hydrolysis of the THP ether under acidic catalysis.

The thermal stability of the compound is also a consideration. While specific data is unavailable, organic thiocyanates can isomerize to isothiocyanates upon heating, although this is more pronounced for certain structures like allylic thiocyanates. wikipedia.org

The following table outlines the expected stability of this compound under different conditions:

ConditionStability of THP EtherStability of ThiocyanateOverall Stability of the Molecule
Strong Acid (e.g., conc. H2SO4)UnstablePotentially UnstableUnstable
Mild Acid (e.g., acetic acid)Moderately Stable to UnstableGenerally StableModerately Stable
Strong Base (e.g., NaOH)StableGenerally StableStable
Mild Base (e.g., NaHCO3)StableStableStable
Oxidizing Agents (e.g., H2O2)StablePotentially UnstablePotentially Unstable
Reducing Agents (e.g., NaBH4)StablePotentially UnstablePotentially Unstable
Lewis Acids (e.g., ZnCl2)UnstableGenerally StableUnstable (selective deprotection possible)

Mechanistic Investigations of Reactions Involving 2 Oxan 2 Yl Oxy Ethyl Thiocyanate

Elucidating Reaction Mechanisms at the Thiocyanate (B1210189) Center

The thiocyanate group (-SCN) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. However, in the context of organic thiocyanates like 2-[(Oxan-2-yl)oxy]ethyl thiocyanate, the focus is typically on reactions where the organic moiety is the electrophile or where the thiocyanate group itself is attacked.

Nucleophilic Attack:

Theoretical studies on similar systems, such as phenylthiocyanates, suggest that nucleophilic attack can occur at three primary sites: the sulfur atom, the cyano carbon, and the carbon of the organic substituent. rsc.org For this compound, this translates to potential attack at the sulfur, the cyanide carbon, or the ethyl group.

Attack at the Sulfur Atom: Nucleophilic attack at the sulfur atom would lead to the displacement of the cyanide ion (CN⁻). This pathway is generally considered less favorable. rsc.org

Attack at the Cyano Carbon: Attack at the carbon of the nitrile group is a more plausible pathway, resulting in the cleavage of the S-C bond and displacement of a thiolate anion. rsc.org

Attack at the Ethyl Group (S_N2 reaction): The carbon atom alpha to the thiocyanate group is an electrophilic center susceptible to nucleophilic substitution (S_N2) reactions. In this case, the thiocyanate anion (SCN⁻) acts as the leaving group. This is a common reaction pathway for alkyl thiocyanates. youtube.comlibretexts.org The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon is a stereocenter. youtube.com

Electrophilic Attack:

The thiocyanate group can also be subject to electrophilic attack, primarily at the sulfur atom, which is the more nucleophilic end of the SCN moiety. For instance, the reaction of thiocyanate ions with electrophiles like bromine proceeds via an initial attack of the sulfur on the bromine. brandeis.edu

Isomerization to Isothiocyanate:

Organic thiocyanates can isomerize to the more stable isothiocyanates (R-NCS). This reaction can be catalyzed by heat or by the presence of thiocyanate ions. wikipedia.org For this compound, this would involve the intramolecular attack of the nitrogen atom on the ethyl carbon, proceeding through a cyclic transition state.

A summary of potential reaction pathways at the thiocyanate center is presented in the table below.

Reaction TypeAttacking SpeciesSite of Attack on Thiocyanate MoietyProducts
Nucleophilic SubstitutionNucleophile (Nu⁻)Carbon alpha to SCNR-Nu + SCN⁻
Nucleophilic AttackNucleophile (Nu⁻)Sulfur AtomR-S-Nu + CN⁻
Nucleophilic AttackNucleophile (Nu⁻)Cyano CarbonR-S⁻ + Nu-CN
Isomerization-Intramolecular2-[(Oxan-2-yl)oxy]ethyl isothiocyanate

Mechanistic Studies of Tetrahydropyranyl Ether Formation and Cleavage

The tetrahydropyranyl (THP) ether group is a common protecting group for alcohols due to its ease of installation and removal under specific acidic conditions. organic-chemistry.orgnih.gov

Formation:

The formation of the THP ether in this compound would conceptually start from 2-hydroxyethyl thiocyanate and dihydropyran (DHP). The mechanism is acid-catalyzed and involves the following steps: youtube.com

Protonation of the double bond in dihydropyran by an acid catalyst (e.g., p-toluenesulfonic acid) to form a resonance-stabilized carbocation. organic-chemistry.orgyoutube.com

Nucleophilic attack of the hydroxyl group of 2-hydroxyethyl thiocyanate on the carbocation. youtube.com

Deprotonation of the resulting oxonium ion to yield the THP ether and regenerate the acid catalyst. youtube.com

Cleavage:

The cleavage of the THP ether is also an acid-catalyzed process, typically carried out in the presence of a protic solvent like water or an alcohol. youtube.comlibretexts.org The mechanism is essentially the reverse of the formation:

Protonation of the ether oxygen of the oxane ring. youtube.comlibretexts.org

Cleavage of the C-O bond to form the stable, resonance-stabilized oxocarbenium ion and release 2-hydroxyethyl thiocyanate. youtube.com

The oxocarbenium ion is then attacked by the solvent (e.g., water) to form a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form. youtube.com

The selective cleavage of the THP ether in the presence of the thiocyanate group is possible due to the lability of the acetal (B89532) linkage under acidic conditions, while the thiocyanate group is generally stable to these conditions.

Kinetic Studies of Key Transformations

S_N2 Reactions at the Ethyl Center:

The rate of nucleophilic substitution at the ethyl carbon would follow second-order kinetics, being first order in both the substrate and the nucleophile. youtube.comlibretexts.org

Rate = k[R-SCN][Nu⁻]

The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the temperature.

Acid-Catalyzed Cleavage of the THP Ether:

The rate of the acid-catalyzed cleavage of the THP ether would depend on the concentration of the substrate and the hydronium ion (H₃O⁺). The reaction typically exhibits first-order kinetics with respect to the substrate under a constant pH.

Rate = k[R-OTHP][H⁺]

Reactions of the Thiocyanate Ion:

Kinetic studies on the reaction of the thiocyanate ion with electrophiles, such as the ferric ion, have shown a complex rate law that can be dependent on the pH. For instance, the formation of the ferric thiocyanate complex has a rate law that includes a term inversely dependent on the hydrogen ion concentration, suggesting the involvement of a deprotonated species. williams.edu The reaction of thiocyanate with bromine is very fast and proceeds in multiple stages. brandeis.edu These studies highlight the complex kinetic behavior of the thiocyanate moiety in solution.

ReactionGeneral Rate LawKinetic Order
S_N2 at ethyl centerRate = k[Substrate][Nucleophile]Second
Acidic Cleavage of THP etherRate = k[Substrate][H⁺]Second (pseudo-first under constant pH)
Fe³⁺ + SCN⁻Rate = k₁[Fe³⁺][SCN⁻] + k₂[Fe³⁺][SCN⁻]/[H⁺]Complex

Stereochemical Implications in Reaction Pathways

Stereochemistry at the Anomeric Carbon:

The formation of the THP ether introduces a new stereocenter at the anomeric carbon (C-2 of the oxane ring). This means that the reaction of 2-hydroxyethyl thiocyanate with dihydropyran will result in a mixture of diastereomers. The stereochemical outcome can be influenced by the anomeric effect, which generally favors the axial orientation for an electronegative substituent at the anomeric carbon due to stabilizing hyperconjugation. rsc.orgnumberanalytics.com

Stereochemistry of THP Ether Cleavage:

The cleavage of the THP ether proceeds through a planar oxocarbenium ion intermediate. youtube.com As a result, any stereochemistry at the anomeric carbon is lost during this process.

Stereochemistry of Reactions at the Ethyl Group:

If a chiral center were present on the ethyl group, S_N2 reactions at the carbon bearing the thiocyanate would proceed with an inversion of configuration. youtube.com This is a hallmark of the S_N2 mechanism, where the nucleophile attacks from the side opposite to the leaving group.

The stereochemical considerations are summarized in the table below.

TransformationStereochemical OutcomeRationale
THP Ether FormationFormation of diastereomersCreation of a new stereocenter at the anomeric carbon.
THP Ether CleavageLoss of stereochemistry at the anomeric carbonProceeds through a planar oxocarbenium ion intermediate.
S_N2 at a chiral ethyl centerInversion of configurationBackside attack of the nucleophile.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Oxan 2 Yl Oxy Ethyl Thiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone for the structural analysis of 2-[(Oxan-2-yl)oxy]ethyl thiocyanate (B1210189), enabling the unambiguous assignment of protons and carbons within the molecule. It is also instrumental in monitoring the progress of its synthesis, for instance, by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for 2-[(Oxan-2-yl)oxy]ethyl thiocyanate are influenced by the electronegativity of the neighboring oxygen and sulfur atoms, as well as the magnetic anisotropy of the thiocyanate group.

The protons of the tetrahydropyran (B127337) ring typically appear in the range of 1.5-3.9 ppm. The anomeric proton (H-2 of the oxane ring) is the most deshielded due to its position between two oxygen atoms (in the acetal (B89532) linkage) and is expected to resonate around 4.6 ppm as a multiplet. The protons on the ethyl linker adjacent to the oxygen and the thiocyanate group will also exhibit distinct chemical shifts. The methylene (B1212753) group protons adjacent to the ether oxygen are expected around 3.6-3.9 ppm, while the protons of the methylene group attached to the electron-withdrawing thiocyanate group would appear further downfield, likely in the range of 3.0-3.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Oxane Ring (H-2)~4.6m
Oxane Ring (other CH₂)1.5-1.9m
-O-CH₂- (Oxane Ring)3.5-3.9m
-O-CH₂- (Ethyl Linker)3.6-3.9t
-CH₂-SCN (Ethyl Linker)3.0-3.3t

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. 'm' denotes multiplet, and 't' denotes triplet.

Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak. pressbooks.pub

The chemical shift of the thiocyanate carbon (-SCN) is particularly diagnostic and is expected to appear in the region of 110-115 ppm. researchgate.net The carbons of the oxane ring will resonate in the range of 20-100 ppm, with the anomeric carbon (C-2) being the most downfield at approximately 98-102 ppm. The carbons of the ethyl linker will be influenced by the adjacent heteroatoms, with the carbon attached to the ether oxygen appearing around 65-70 ppm and the carbon bonded to the thiocyanate group resonating at a lower field, around 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-SCN110-115
Oxane Ring (C-2)98-102
Oxane Ring (other CH₂)19-31
-O-CH₂- (Oxane Ring, C-6)~62
-O-CH₂- (Ethyl Linker)65-70
-CH₂-SCN (Ethyl Linker)30-35

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within this compound and for providing insights into its three-dimensional structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, COSY would show correlations between the protons of the ethyl linker (-O-CH₂-CH₂-SCN) and among the coupled protons within the oxane ring. pressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. pressbooks.pub An HSQC spectrum of this compound would show cross-peaks connecting the proton signals to their corresponding carbon signals in the ¹³C spectrum, allowing for unambiguous assignment of both. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the ether linkage and the thiocyanate group, for example, by showing a correlation between the protons of the -O-CH₂- group of the ethyl linker and the anomeric carbon (C-2) of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the relative stereochemistry and preferred conformation of the molecule, particularly the orientation of the ethyl thiocyanate substituent with respect to the oxane ring.

Mass Spectrometry (MS) in Reaction Profiling and Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to deduce its structure through fragmentation analysis. researchgate.netnih.gov

HRMS provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The calculated exact mass of the compound (C₈H₁₃NOS) can be compared with the experimentally measured mass to confirm its chemical formula with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₈H₁₄NOS⁺188.0791
[M+Na]⁺C₈H₁₃NNaOS⁺210.0610

Note: m/z values are for the most abundant isotopes.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. vulcanchem.com

For this compound, characteristic fragmentation pathways would include:

Loss of the thiocyanate group: Cleavage of the C-S bond would result in a fragment corresponding to the loss of SCN (58 Da).

Cleavage of the tetrahydropyran ring: The THP group is known to fragment via characteristic pathways, often leading to a prominent ion at m/z 85, corresponding to the tetrahydropyranyl cation.

Cleavage of the ether linkage: Fragmentation at the ether bond can occur on either side, leading to ions corresponding to the oxanyl moiety and the ethyl thiocyanate moiety.

Table 4: Predicted Key Fragment Ions in MS/MS of this compound

m/zProposed Fragment
129[M - SCN]⁺
101[C₅H₉O₂]⁺
85[C₅H₉O]⁺ (Tetrahydropyranyl cation)
58[SCN]⁻ (in negative ion mode)

Note: The observed fragments can vary depending on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studiesresearchgate.netaip.orgaip.orgejournal.bywestmont.edursc.orgchemicalbook.comrsc.org

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules, providing detailed information about functional groups and molecular structure. For this compound, these spectroscopic methods are essential for confirming the presence of key functional moieties, namely the thiocyanate group (-SCN) and the tetrahydropyranyl (oxane) ether linkage.

The thiocyanate group exhibits characteristic vibrational modes that serve as distinct spectroscopic markers. The most prominent of these is the intense C≡N stretching vibration, which typically appears in the IR and Raman spectra in the region of 2135–2175 cm⁻¹. westmont.edu The exact position of this band can be influenced by the electronic environment of the molecule. In organic thiocyanates, this band is generally sharp and strong. researchgate.net Another key vibration is the C-S stretch, which is expected in the range of 600–770 cm⁻¹. researchgate.netaip.org This band is often weaker and can be coupled with other vibrations in the molecule, sometimes making it more difficult to assign definitively.

The tetrahydropyran (oxane) ring and the ether linkage also give rise to a series of characteristic vibrations. The most noticeable are the C-O-C stretching vibrations of the ether groups (both the ring ether and the acetal ether linkage), which typically produce strong bands in the IR spectrum between 1000 cm⁻¹ and 1200 cm⁻¹. Specifically, the C-O-C asymmetric stretching of the tetrahydropyran ring is a prominent feature. rsc.org Additionally, the spectra will contain numerous bands corresponding to the C-H stretching vibrations of the methylene groups in the oxane and ethyl chains, typically observed between 2850 cm⁻¹ and 3000 cm⁻¹. The deformation (bending and scissoring) vibrations of these CH₂ groups appear in the fingerprint region, generally between 1400 cm⁻¹ and 1500 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. While the C≡N stretch is also strong in the Raman spectrum, the C-S stretching vibration can sometimes be more easily identified than in the IR spectrum. ejournal.byrsc.orgrsc.org The symmetric vibrations of the carbon skeleton of the oxane ring are also often more Raman active. By combining data from both IR and Raman spectroscopy, a comprehensive vibrational analysis can be performed, allowing for unambiguous functional group identification and detailed structural characterization of this compound.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
-CH₂- (Aliphatic)C-H Stretch2850 - 3000Medium to StrongMedium to Strong
-S-C≡NC≡N Stretch2135 - 2175Strong, SharpStrong
-CH₂- (Aliphatic)C-H Bend/Scissor1400 - 1500MediumMedium
C-O-C (Ether)Asymmetric Stretch1000 - 1200StrongWeak
-S-C≡NC-S Stretch600 - 770Weak to MediumMedium

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, enabling purity assessment of synthesized batches and analysis of the compound in complex mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be amenable to GC analysis. The selection of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase (e.g., 5% phenyl-methylpolysiloxane), would be a logical starting point, balancing the polarity imparted by the ether linkages and the thiocyanate group. For detection, a Flame Ionization Detector (FID) would provide a robust and sensitive response to this organic analyte. Alternatively, a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity for the nitrogen-containing thiocyanate group. It is important to note that some organic thiocyanates can undergo isomerization to isothiocyanates at elevated temperatures, a possibility that should be monitored during method development. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would provide effective separation based on the compound's hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oup.comnih.gov Gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would likely be necessary to ensure good resolution from impurities and a reasonable retention time. Detection is commonly achieved using a UV detector, as the thiocyanate group may exhibit some absorbance at lower wavelengths. If the chromophore is weak, derivatization with a UV-absorbing or fluorescent tag could be employed to enhance sensitivity. oup.comnih.gov

Table 2: Suggested Starting Conditions for GC and HPLC Analysis

TechniqueParameterSuggested Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injector Temp. 250 °C (monitor for isomerization)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID or NPD
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile. Gradient: 40% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detector UV at 210 nm or derivatization for fluorescence detection

Hyphenated Techniques (e.g., GC-MS, LC-MS)nih.govoup.compublisso.deresearchgate.netnih.govnih.govrsc.orgmdpi.comresearchgate.net

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are invaluable for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. Following GC separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a unique fingerprint for structural elucidation. For this compound, key fragments would be expected from the cleavage of the ether linkage, loss of the thiocyanate group, and fragmentation of the oxane ring. The molecular ion peak, if observed, would confirm the compound's molecular weight. GC-MS is particularly useful for identifying impurities and potential isomers. nih.govoup.compublisso.denih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing compounds that are not suitable for GC. mdpi.comresearchgate.net After separation by HPLC, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov ESI in positive ion mode would likely produce a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information by selecting a precursor ion (e.g., [M+H]⁺), fragmenting it, and analyzing the resulting product ions. researchgate.netnih.govmdpi.com This technique is highly sensitive and selective, making it ideal for trace analysis and for obtaining detailed structural information.

X-ray Crystallography for Solid-State Structural Determinationaip.orgresearchgate.netnih.govmdpi.comuwa.edu.au

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be obtainable as a single crystal of suitable quality, this technique could provide a wealth of structural information with high precision.

The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This includes the geometry of the thiocyanate group, confirming its linear or near-linear S-C-N arrangement, and the precise bond distances of the C-S and C≡N bonds. aip.orgmdpi.com Furthermore, X-ray crystallography would elucidate the conformation of the flexible ethyl chain and, most notably, the conformation of the six-membered oxane ring. The oxane ring typically adopts a chair conformation, similar to cyclohexane, and the crystallographic data would confirm this and determine the orientation (axial or equatorial) of the substituent at the anomeric carbon (C-2). rsc.orgaip.org

In addition to the intramolecular details, the crystal structure analysis would reveal the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These can include van der Waals forces and potentially weaker hydrogen bonds or dipole-dipole interactions involving the ether oxygen atoms and the thiocyanate group. Understanding these packing forces is crucial for comprehending the solid-state properties of the compound. While no specific crystal structure for this compound has been reported, data from related tetrahydropyran derivatives and organic thiocyanates provide a strong basis for what to expect from such an analysis. aip.orgresearchgate.netmdpi.comuwa.edu.au

Computational and Theoretical Chemistry Studies of 2 Oxan 2 Yl Oxy Ethyl Thiocyanate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding of molecules. For 2-[(Oxan-2-yl)oxy]ethyl thiocyanate (B1210189), DFT calculations could provide fundamental information about its molecular orbitals, charge distribution, and the nature of its chemical bonds.

Key Areas for Investigation:

Molecular Geometry Optimization: The first step would be to determine the most stable three-dimensional structure of the molecule. This involves finding the geometry that corresponds to the minimum energy on the potential energy surface.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and shape of these orbitals would indicate the molecule's reactivity, identifying the most likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO gap would provide an estimate of its chemical stability and electronic excitation energies.

Natural Bond Orbital (NBO) Analysis: NBO analysis could offer a detailed picture of the bonding within the molecule. It would quantify the hybridization of atomic orbitals, the strength and polarity of individual bonds (e.g., the C-S, C≡N, and C-O bonds), and any significant hyperconjugative interactions that contribute to its stability. This would be particularly insightful for understanding the influence of the oxane ring on the thiocyanate group.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. This is essential for predicting intermolecular interactions, such as hydrogen bonding, and the molecule's behavior in different solvent environments.

While no specific data exists for 2-[(Oxan-2-yl)oxy]ethyl thiocyanate, studies on other thiocyanate-containing organic molecules and related ethers could provide a basis for comparison.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the ethyl linker and the non-planar nature of the oxane ring suggest that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations are the ideal computational method to explore this conformational landscape.

Objectives of MD Simulations:

Conformational Sampling: By simulating the motion of the atoms over time, MD can explore the various accessible conformations of the molecule in a given environment (e.g., in a vacuum or in a specific solvent). This would reveal the preferred dihedral angles of the ethyl linker and the puckering conformations of the oxane ring.

Free Energy Landscape: From the simulation trajectories, a free energy landscape can be constructed to identify the most stable conformers and the energy barriers between them. This would provide a quantitative understanding of the molecule's flexibility.

Solvent Effects: Running simulations in explicit solvent models (e.g., water, ethanol) would demonstrate how intermolecular interactions with the solvent affect the conformational preferences of the molecule. This is particularly relevant for understanding its behavior in biological or reaction media.

For example, MD simulations on similar flexible molecules often reveal that specific conformations are stabilized by intramolecular hydrogen bonds or favorable van der Waals contacts. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model potential chemical reactions involving this compound and to characterize the transition states of these reactions. This provides insights into reaction mechanisms and kinetics that can be difficult to obtain experimentally.

Potential Research Directions:

Nucleophilic Substitution at the Thiocyanate Group: Modeling the reaction of the thiocyanate group with various nucleophiles would help to understand its reactivity. This would involve locating the transition state structure for the displacement of the thiocyanate and calculating the activation energy of the reaction.

Hydrolysis or Cleavage Reactions: Investigating the stability of the ether linkage under different conditions (e.g., acidic or basic hydrolysis) would be valuable. Computational modeling could identify the most likely bond to break and the energy required for this process.

Isomerization to Isothiocyanate: The thiocyanate group (-SCN) can potentially isomerize to the isothiocyanate group (-NCS). Computational methods could be used to calculate the reaction pathway and the energy barrier for this isomerization, determining the likelihood of this process under various conditions.

Studies on the reaction mechanisms of other organic thiocyanates have shown that the thiocyanate anion is a good leaving group and can participate in a variety of substitution and addition reactions. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial aspect of computational chemistry is the prediction of spectroscopic data, which can then be used to validate the computational model against experimental results.

Predictable Spectroscopic Properties:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. The characteristic stretching frequency of the C≡N bond in the thiocyanate group (typically around 2150 cm⁻¹) would be a key feature to compare with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). Comparing these predicted shifts with an experimental NMR spectrum would be a powerful way to confirm the proposed structure and conformational preferences in solution.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide information about the electronic structure and the energies of excited states.

The table below outlines the types of data that could be generated from such computational studies.

Computational Method Parameter Predicted Information for this compound
DFTHOMO/LUMO EnergiesReactivity, electronic stability
DFTNBO ChargesCharge distribution, bond polarity
DFTVibrational FrequenciesIR spectrum, identification of functional groups
MDDihedral Angle DistributionsConformational preferences, flexibility
TD-DFTExcitation EnergiesUV-Vis absorption maxima
GIAO-DFTNMR Chemical Shifts¹H and ¹³C NMR spectra

Exploration of Derivatives and Analogues of 2 Oxan 2 Yl Oxy Ethyl Thiocyanate in Chemical Research

Structural Modifications of the Thiocyanate (B1210189) Moiety

The thiocyanate (-SCN) group is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to a rich derivatization chemistry. Research into analogues of 2-[(Oxan-2-yl)oxy]ethyl thiocyanate often involves the transformation of this functional group.

One of the most common transformations is the isomerization of the thiocyanate to its more thermodynamically stable isomer, the isothiocyanate (-NCS). This rearrangement can be catalyzed by heat or the presence of thiocyanate ions in the reaction mixture. wikipedia.org For primary alkyl thiocyanates like the title compound, this isomerization is a key reaction pathway. For instance, while the direct synthesis of primary alkyl thiocyanates is often achievable, the formation of the isothiocyanate isomer can become a competing reaction, particularly under certain conditions. wikipedia.org

The reactivity of the thiocyanate group also allows for its conversion into other sulfur-containing functionalities. For example, organic thiocyanates can be hydrolyzed to form thiocarbamates. wikipedia.org Furthermore, they can serve as precursors for the synthesis of thiols (mercaptans) through reduction, or be used in cyclization reactions to form various sulfur-containing heterocyclic compounds. nih.govresearchgate.net While specific studies on this compound are limited, the general reactivity of alkyl thiocyanates suggests that it would be a viable substrate for these transformations.

A significant area of research is the direct conversion of protected alcohols, such as THP ethers, into their corresponding thiocyanates or isothiocyanates. A notable method employs a reagent system of triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), and ammonium (B1175870) thiocyanate (NH₄SCN) to convert primary and secondary THP ethers into thiocyanates with high selectivity. This reaction proceeds via a mechanism analogous to the Mitsunobu reaction.

Table 1: Conversion of Primary and Secondary THP Ethers to Thiocyanates This table presents data for the conversion of various THP ethers to their corresponding thiocyanates, illustrating the general applicability of the method to structures analogous to this compound.

EntrySubstrate (THP Ether)Product (Thiocyanate)Yield (%)
1Benzyl tetrahydropyranyl etherBenzyl thiocyanate95
24-Nitrobenzyl tetrahydropyranyl ether4-Nitrobenzyl thiocyanate98
3Octyl tetrahydropyranyl etherOctyl thiocyanate90
4Cyclohexyl tetrahydropyranyl etherCyclohexyl thiocyanate85

Data sourced from studies on the thiocyanation of THP ethers.

Variations in the Ether Linkage and Oxane Ring System

Modifications to the ether linkage and the oxane ring of this compound give rise to another class of analogues, allowing researchers to probe the influence of these structural features on the molecule's properties and reactivity.

Ether Linkage Variation: An important analogue would be the corresponding thioether (sulfide), 2-[(Oxan-2-yl)thio]ethyl thiocyanate. The synthesis of such a compound would likely start from 2-mercaptoethanol, which would first be protected with dihydropyran to form 2-[(oxan-2-yl)thio]ethanol, followed by conversion of the hydroxyl group to a leaving group and subsequent reaction with a thiocyanate salt. The resulting thioether linkage, compared to the oxygen ether, would alter the electronic properties, polarity, and metabolic stability of the molecule.

Oxane Ring System Variation: The six-membered oxane (tetrahydropyran) ring can be replaced with other cyclic ethers to generate analogues. A common variation is the five-membered tetrahydrofuran (B95107) (THF) ring, which would yield 2-[(tetrahydrofuran-2-yl)oxy]ethyl thiocyanate. The synthesis would be analogous, using 2,3-dihydrofuran (B140613) instead of 3,4-dihydropyran for the protection of 2-hydroxyethyl thiocyanate. The difference in ring size and conformation between the THP and THF ethers can influence their stability and the stereochemical outcome of reactions. organic-chemistry.org Additionally, substituted oxane rings could be employed to introduce further complexity and chirality. For example, using substituted dihydropyrans in the initial protection step would lead to analogues with substituents on the oxane ring, which could be used to fine-tune the molecule's properties.

Synthesis and Reactivity of Chain-Extended and Branched Analogues

Varying the length and branching of the ethyl linker between the ether and thiocyanate functionalities provides a straightforward way to create homologous and isomeric analogues of this compound.

Chain-Extended Analogues: The synthesis of chain-extended analogues, such as 3-[(oxan-2-yl)oxy]propyl thiocyanate or 4-[(oxan-2-yl)oxy]butyl thiocyanate, would typically start from the corresponding diols (e.g., propane-1,3-diol or butane-1,4-diol). A general synthetic route would involve the monoprotection of the diol with dihydropyran, followed by conversion of the remaining hydroxyl group into a good leaving group (e.g., a tosylate or bromide) and subsequent nucleophilic substitution with a thiocyanate salt.

Branched Analogues: Branched analogues, for instance, 1-[(oxan-2-yl)oxy]propan-2-yl thiocyanate, could be synthesized from branched diols like propane-1,2-diol. The regioselectivity of the initial protection and subsequent substitution steps would be a key consideration in these syntheses. The reactivity of these branched, secondary thiocyanates can differ from their linear, primary counterparts. For example, they may be more prone to elimination reactions or show different selectivity in the isomerization to isothiocyanates.

Table 2: Synthesis of Alkyl Thiocyanates from Alcohols via Mesylation and Substitution This table provides representative yields for the synthesis of alkyl thiocyanates from alcohols, a common method applicable to the synthesis of chain-extended and branched analogues.

EntryStarting AlcoholProduct ThiocyanateOverall Yield (%)
11-PropanolPropyl thiocyanate~85
21-ButanolButyl thiocyanate~88
3IsopropanolIsopropyl thiocyanate~75
41-HexanolHexyl thiocyanate~90

Data is generalized from standard laboratory procedures for the synthesis of alkyl thiocyanates.

Comparative Studies with Related Organic Thiocyanates and THP Ethers

To fully understand the chemical behavior of this compound, comparative studies with structurally related compounds are essential.

Comparison with 2-Hydroxyethyl Thiocyanate: A direct comparison with its unprotected precursor, 2-hydroxyethyl thiocyanate, highlights the role of the THP protecting group. The THP ether is stable under a variety of conditions where the free hydroxyl group would react, such as strongly basic, organometallic, and certain reducing or oxidizing conditions. organic-chemistry.orgthieme-connect.de However, the THP ether introduces an additional stereocenter, which can lead to diastereomeric mixtures, complicating analysis. organic-chemistry.org The deprotection of the THP group to regenerate the alcohol is typically achieved under mild acidic conditions. youtube.com

Comparison with Other Organic Thiocyanates: The reactivity of this compound can be contextualized by comparing it to other primary alkyl thiocyanates. The electronic nature of the R group in R-SCN influences the properties of the thiocyanate moiety. The ether oxygen in the title compound has a slight electron-withdrawing inductive effect, which could subtly influence the reactivity of the thiocyanate group compared to a simple alkyl thiocyanate like ethyl thiocyanate. In comparative studies of ambident reactivity, the nature of the alkyl or aryl group attached to the thiocyanate can determine the propensity for S-alkylation versus N-alkylation in reactions with nucleophiles. nih.gov For primary alkyl thiocyanates, S-attack is generally favored.

Future Research Trajectories for 2 Oxan 2 Yl Oxy Ethyl Thiocyanate

Development of Novel Catalytic Transformations

The thiocyanate (B1210189) group is a versatile functional handle that can undergo numerous transformations. nih.govrsc.org Future research could focus on developing novel catalytic methods to selectively transform this group in the presence of the oxane ether.

The conversion of thiocyanates into other valuable sulfur-containing compounds such as thiols, disulfides, thioethers, and isothiocyanates is a key area of interest. mdpi.comwikipedia.org Catalytic systems, particularly those based on transition metals or photoredox catalysis, could offer mild and selective pathways for these transformations. nih.govacs.org For instance, the selective reduction of the thiocyanate to a thiol would yield 2-[(Oxan-2-yl)oxy]ethanethiol, a potentially useful building block. The isomerization of the thiocyanate to the corresponding isothiocyanate, 2-[(Oxan-2-yl)oxy]ethyl isothiocyanate, could also be explored, as isothiocyanates are important precursors for bioactive molecules and polymers. chemrxiv.org

The development of catalytic cross-coupling reactions where the thiocyanate group acts as a coupling partner would be another significant avenue. This could involve coupling with boronic acids, alkynes, or other organometallic reagents to form new carbon-sulfur or carbon-carbon bonds. The oxane moiety, generally stable under many catalytic conditions, could serve as a directing group or simply as a solubilizing appendage.

Table 1: Hypothetical Catalytic Transformations of 2-[(Oxan-2-yl)oxy]ethyl Thiocyanate (Note: The following data is hypothetical and for illustrative purposes.)

< table> < tr> < th>Transformation < th>Potential Catalyst System < th>Potential Product < th>Anticipated Advantage < /tr> < tr> < td>Reduction to Thiol < td>Zn/HCl or Photoredox with H-atom donor < td>2-[(Oxan-2-yl)oxy]ethanethiol < td>Access to thiol-functionalized ethers < /tr> < tr> < td>Isomerization < td>Lewis Acid or Thermal < td>2-[(Oxan-2-yl)oxy]ethyl isothiocyanate < td>Synthesis of isothiocyanate building blocks < /tr> < tr> < td>Suzuki-type Cross-Coupling < td>Pd(0) catalyst, Arylboronic acid < td>Aryl 2-[(Oxan-2-yl)oxy]ethyl sulfide (B99878) < td>Formation of C-S bonds under mild conditions < /tr> < tr> < td>Sonogashira-type Cross-Coupling < td>Cu(I)/Pd(0) catalyst, Terminal alkyne < td>Alkynyl 2-[(Oxan-2-yl)oxy]ethyl sulfide < td>Access to sulfur-containing alkynes < /tr> < /table>

Integration into Complex Multistep Organic Syntheses

The bifunctional nature of this compound makes it an attractive building block for complex organic synthesis. nih.govnih.gov The oxane ring can be viewed as a protected or masked hydroxyl group, which can be revealed under acidic conditions. This latent functionality, combined with the reactivity of the thiocyanate group, allows for orthogonal chemical modifications.

In a multistep synthesis, the thiocyanate could be transformed first, for instance, into a thiazole (B1198619) or thiophene (B33073) ring, which are common motifs in pharmaceuticals. researchgate.net Subsequently, the oxane ring could be opened to unmask a primary alcohol for further elaboration. This strategic unmasking of functionality is a powerful tool in the synthesis of complex natural products and medicinally relevant molecules. youtube.com

Alternatively, the oxane moiety itself could participate in reactions. For example, in the presence of a Lewis acid, the ether could be cleaved to generate a carbocation, which could then undergo cyclization or rearrangement reactions. The ability to perform selective transformations on either the thiocyanate or the oxane part of the molecule would be a key focus of this research area.

Table 2: Hypothetical Reaction Parameters in a Multistep Synthesis (Note: The following data is hypothetical and for illustrative purposes.)

< table> < tr> < th>Synthetic Step < th>Reagents and Conditions < th>Intermediate/Product < th>Purpose in Synthesis < /tr> < tr> < td>Heterocycle Formation < td>α-Haloketone, base < td>2-(2-[(Oxan-2-yl)oxy]ethyl)thiazole < td>Introduction of a key heterocyclic core < /tr> < tr> < td>Oxane Deprotection < td>Aqueous HCl < td>2-(2-Hydroxyethyl)thiazole < td>Unmasking a hydroxyl for further functionalization < /tr> < tr> < td>Oxidation of Alcohol < td>PCC, CH2Cl2 < td>2-(Thiazol-2-yl)acetaldehyde < td>Generation of an electrophilic aldehyde < /tr> < tr> < td>Wittig Reaction < td>Ph3P=CHCO2Et < td>Ethyl 4-(thiazol-2-yl)but-2-enoate < td>Carbon chain extension < /tr> < /table>

Advanced Materials Science Applications (e.g., as monomers or linkers)

The unique structure of this compound also suggests potential applications in materials science. Cyclic ethers, such as oxane, can undergo ring-opening polymerization to form polyethers, which have applications as plastics, adhesives, and coatings. ontosight.aiyoutube.com The presence of the thiocyanate group could introduce specific properties to the resulting polymer, such as altered hydrophilicity, metal-binding capabilities, or the ability to be further functionalized.

The thiocyanate group is also known to bind to metal surfaces, particularly gold. This makes this compound a candidate for the formation of self-assembled monolayers (SAMs) on metal substrates. The oxane group would form the outer surface of the monolayer, and its properties could be tuned to control surface wettability or biocompatibility.

Furthermore, the thiocyanate group can act as a linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs). mdpi.com The nitrogen and sulfur atoms of the thiocyanate can coordinate to metal centers in various modes, leading to the formation of one-, two-, or three-dimensional networks. The oxane moiety could fill the pores of the framework or be a template for the formation of specific structures.

Table 3: Potential Monomer Properties for Materials Science (Note: The following data is hypothetical and for illustrative purposes.)

< table> < tr> < th>Property < th>Hypothetical Value/Observation < th>Potential Application < /tr> < tr> < td>Polymerizability < td>Cationic ring-opening polymerization < td>Functional polyethers < /tr> < tr> < td>Surface Adhesion (Gold) < td>Strong, via S-Au bond < td>Self-assembled monolayers < /tr> < tr> < td>Metal Coordination < td>Binds to Ag(I), Cu(I), etc. < td>Linker for Metal-Organic Frameworks < /tr> < tr> < td>Glass Transition Temperature (of Polymer) < td>~ -20 °C < td>Elastomeric materials < /tr> < /table>

Exploration in Emerging Fields of Chemical Synthesis and Methodology

The compound this compound could serve as a valuable probe for the development of new synthetic methodologies. Emerging fields such as photoredox catalysis, biocatalysis, and flow chemistry offer new ways to perform chemical transformations with higher efficiency, selectivity, and sustainability. nih.govvapourtec.comresearchgate.net

In photoredox catalysis, visible light is used to initiate single-electron transfer processes, enabling reactions that are difficult to achieve with traditional methods. researchgate.netorganic-chemistry.orgnih.gov The thiocyanate group can be a participant in such reactions, for example, through the formation of a thiyl radical. Investigating the photoredox-catalyzed reactions of this compound could lead to new methods for C-S bond formation or the functionalization of C-H bonds.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another rapidly growing field. researchgate.netmdpi.com While enzymes that act on thiocyanates are not common, the ether linkage is a potential target for enzymatic cleavage by etherases. Screening for or engineering enzymes that can selectively transform this compound could open up new green synthetic routes.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers advantages in terms of safety, scalability, and reaction control. vapourtec.comresearchgate.net The synthesis and subsequent transformations of this compound could be adapted to flow conditions, allowing for the rapid optimization of reaction parameters and the safe handling of potentially hazardous intermediates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(Oxan-2-yl)oxy]ethyl thiocyanate?

  • Methodological Answer : The compound can be synthesized via electrophilic thiocyanation of a thiol precursor or disulfide intermediate. A robust approach involves using benziodoxoles (CBX/CDBX) as cyanation reagents under mild conditions, as demonstrated for aliphatic thiocyanates . Alternatively, ammonium thiocyanate can react with halogenated intermediates (e.g., brominated precursors) in polar solvents like acetone/water, yielding thiocyanates in moderate to high efficiency . Key steps include optimizing reaction time (6–24 hours) and verifying purity via HPLC or GC-MS, especially given potential byproducts from competing nucleophilic substitutions.

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving bond angles and conformations of the oxane ring and thiocyanate moiety . For solution-state analysis, combine 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the tetrahydropyran oxygen connectivity and thiocyanate (-SCN) integration. IR spectroscopy can validate the SCN stretching vibration (~2100–2050 cm1^{-1}) . Cross-reference with computational data (e.g., DFT-optimized geometries) to resolve ambiguities in stereoelectronic effects.

Advanced Research Questions

Q. How can conflicting data on thiocyanate reactivity be addressed in mechanistic studies?

  • Methodological Answer : Contradictions in reaction pathways (e.g., radical vs. ionic mechanisms) require trapping experiments and kinetic isotope effects. For example, suggests a low-energy concerted mechanism for thiolate/radical intermediates, but transient radicals may evade detection . Use EPR spectroscopy or radical scavengers (e.g., TEMPO) to probe for short-lived intermediates. Computational studies (DFT/MD simulations) can model transition states and activation barriers, reconciling experimental discrepancies in reaction rates or selectivity.

Q. What strategies optimize the stability of this compound in aqueous environments?

  • Methodological Answer : Thiocyanates are prone to hydrolysis under acidic/basic conditions. Stability assays should monitor pH-dependent degradation (e.g., via UV-Vis at λ~270 nm for SCN^- release). Buffering near neutral pH (6.5–7.5) and using aprotic solvents (e.g., acetonitrile) can mitigate hydrolysis. Encapsulation in cyclodextrins or liposomes may enhance stability for biological applications, as seen with structurally similar thiocyano-saccharides .

Q. How can computational methods predict the compound’s interactions in enzyme-substrate systems?

  • Methodological Answer : Molecular docking (AutoDock, GOLD) and MD simulations can model interactions between the thiocyanate group and active-site residues (e.g., cysteine thiols or metal cofactors). Parameterize the force field using quantum mechanical data (e.g., ESP charges derived from Gaussian calculations) to improve accuracy . Validate predictions with kinetic assays (e.g., IC50_{50} measurements) and mutagenesis studies targeting predicted binding pockets.

Safety and Handling Considerations

Q. What precautions are critical when handling this compound?

  • Methodological Answer : Thiocyanates may release toxic HCN or SOx_x under thermal stress. Use inert atmosphere (N2_2/Ar) for high-temperature reactions and conduct in a fume hood. Personal protective equipment (PPE) should include nitrile gloves and gas-resistant goggles. Store at 2–8°C in amber vials to prevent photodegradation, and monitor for thiocyanate decomposition via periodic GC-MS analysis .

Data Analysis and Reproducibility

Q. How can researchers address variability in synthetic yields across laboratories?

  • Methodological Answer : Standardize reagent purity (e.g., ≥99% thiol precursors) and solvent drying (molecular sieves for THF/acetonitrile). Use internal standards (e.g., deuterated analogs) in NMR quantification to calibrate yield calculations. Collaborative inter-lab studies can identify critical variables (e.g., stirring rate, moisture levels) affecting reproducibility, as seen in ’s high-throughput thiocyanation protocols .

Applications in Advanced Research

Q. What role can this compound play in polymer chemistry?

  • Methodological Answer : The thiocyanate group’s nucleophilicity enables its use as a chain-transfer agent in RAFT polymerization. For example, it can terminate propagating radicals in acrylate/methacrylate systems, controlling polymer molecular weight. Monitor reaction kinetics via GPC and MALDI-TOF to assess end-group fidelity .

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